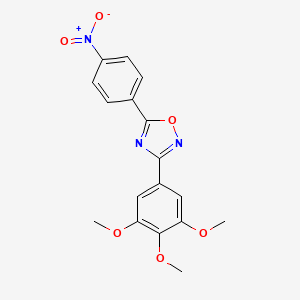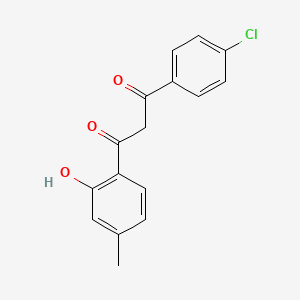![molecular formula C21H24N2O3 B4966002 4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4966002.png)
4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as MP-10, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience research.
Mécanisme D'action
4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide acts as a competitive antagonist at the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which leads to a decrease in the activity of the mesolimbic dopamine system. This results in a reduction in reward-seeking behavior and drug-seeking behavior, making it a potential therapeutic agent for drug addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of the mesolimbic dopamine system, reduce reward-seeking behavior, and decrease drug-seeking behavior. It has also been shown to have potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia and drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is its high potency and selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of D3 receptors in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful optimization of experimental conditions is required to minimize these effects.
Orientations Futures
There are several future directions for research on 4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One direction is to further investigate its potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia and drug addiction. Another direction is to study its effects on other dopamine receptor subtypes and other neurotransmitter systems. Additionally, further optimization of the synthesis method and development of more potent and selective derivatives could lead to new tools for studying the role of dopamine receptors in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-(4-methylpiperidin-1-yl)benzamide. The final product is obtained by the reaction of the resulting intermediate with methylamine hydrochloride. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to achieve high yields.
Applications De Recherche Scientifique
4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in the field of neuroscience research. It is a potent and selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of D3 receptors in various physiological and pathological processes. This compound has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and drug addiction. It has also been shown to have potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia and drug addiction.
Propriétés
IUPAC Name |
4-methoxy-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-10-12-23(13-11-15)21(25)17-4-3-5-18(14-17)22-20(24)16-6-8-19(26-2)9-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUBETZVOBLJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(benzyloxy)-3-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4965937.png)
![1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene](/img/structure/B4965949.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4965954.png)
![8-(butoxymethyl)-3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4965959.png)
![[5-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4965973.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B4965976.png)

![(5-{3-methoxy-4-[(methylsulfonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4965990.png)
![4-hydroxy-3,3-dimethyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B4966005.png)
![ethyl 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4966008.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4966012.png)
